5-[4-(dimethylamino)phenyl]-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-4-(methylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-[4-(dimethylamino)phenyl]-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-4-(methylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a dimethylamino group, a hydroxy group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(dimethylamino)phenyl]-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-4-(methylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of the dimethylamino, hydroxy, and methylsulfonyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
5-[4-(dimethylamino)phenyl]-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-4-(methylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the methylsulfonyl group.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the methylsulfonyl group would yield a desulfonylated product.
Scientific Research Applications
5-[4-(dimethylamino)phenyl]-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-4-(methylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[4-(dimethylamino)phenyl]-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-4-(methylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The dimethylamino group may interact with enzymes or receptors, while the hydroxy and methylsulfonyl groups could participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrol-2-one derivatives with different substituents, such as:
- 5-[4-(dimethylamino)phenyl]-3-[(2-pyridin-2-ylethyl)amino]cyclohex-2-en-1-one
- 3-{4-[4-dimethylamino-6-(4-methyl-2-oxo-2H-chromen-7-yloxy)-[1,3,5]triazin-2-ylamino]-phenyl}-2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-4-one
Uniqueness
The uniqueness of 5-[4-(dimethylamino)phenyl]-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-4-(methylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H25N3O5S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-4-hydroxy-1-[2-(2-hydroxyethylamino)ethyl]-3-methylsulfonyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C17H25N3O5S/c1-19(2)13-6-4-12(5-7-13)14-16(26(3,24)25)15(22)17(23)20(14)10-8-18-9-11-21/h4-7,14,18,21-22H,8-11H2,1-3H3 |
InChI Key |
FGUUDMGSSWBEHS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCNCCO)O)S(=O)(=O)C |
Origin of Product |
United States |
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